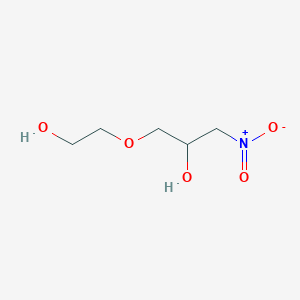![molecular formula C18H14N4O4 B12559130 4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine CAS No. 190333-63-2](/img/structure/B12559130.png)
4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a 2,4-dinitrophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate or sodium hydroxide in dichloromethane or toluene.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: Conversion of nitro groups to amines.
Oxidation: Conversion of methyl group to carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine exerts its effects involves its interaction with molecular targets through its bipyridine core and dinitrophenyl group. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in redox reactions. The dinitrophenyl group can undergo nucleophilic substitution, allowing the compound to act as a reactive intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
4,4’-Bipyridine: A common ligand in coordination chemistry.
2,2’-Bipyridine: Another widely used ligand with similar coordination properties.
Uniqueness
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is unique due to the combination of the bipyridine core and the dinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
190333-63-2 |
|---|---|
Molekularformel |
C18H14N4O4 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-[4-[(2,4-dinitrophenyl)methyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C18H14N4O4/c1-12-4-6-19-16(8-12)17-10-13(5-7-20-17)9-14-2-3-15(21(23)24)11-18(14)22(25)26/h2-8,10-11H,9H2,1H3 |
InChI-Schlüssel |
ILMZAKBUHXTYNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)

![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)



![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)

![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
